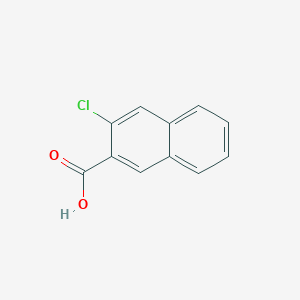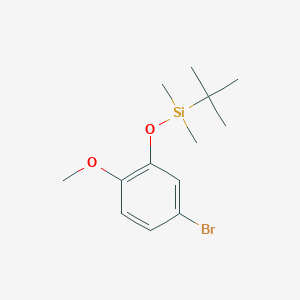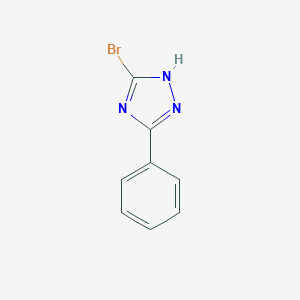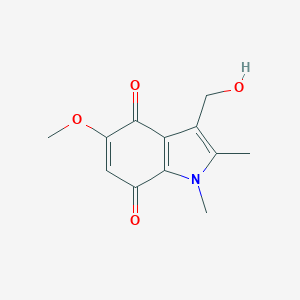
3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione
Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
The physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc., are studied .Scientific Research Applications
Metabolic Pathways and Pharmacological Effects
Research has explored the intricate metabolic pathways and pharmacological effects associated with compounds structurally related to 3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione. For instance, studies have analyzed the metabolism of tryptamine analogs, revealing insights into the structural specificity and pharmacological characteristics of serotonin receptors in relation to the indole structure (Rogawaski & Aghajanian, 1981). Furthermore, the psychotropic potency of tryptamines has been evaluated, shedding light on the metabolic and pharmacologic aspects that influence the activity of such compounds (Taborsky, Delvigs, & Page, 1966).
Impact on Neurotransmitter Release
The effect of indole derivatives on neurotransmitter release and content in the brain has been a subject of interest. Research indicates that certain indole derivatives can influence the balance and release of neurotransmitters such as acetylcholine and dopamine, offering potential insights into neurological functions and disorders (Wang, 2005).
Radiolabelling and Biological Evaluation
The development of radiolabelled indole derivatives for biomedical applications has been explored. Studies like the one by Matarrese et al. (2002) discuss the synthesis and biological evaluation of specific radiolabelled indole derivatives, highlighting their potential in non-invasive assessment techniques such as positron emission tomography (PET) (Matarrese et al., 2002).
Hepatic Protection and Therapeutic Potential
The role of indole derivatives, especially indole-3-carbinol (I3C) and its major derivatives, in hepatic protection has been extensively studied. These compounds have shown promising results in protecting the liver against various chronic injuries, such as viral hepatitis and hepatic cirrhosis, through mechanisms involving transcriptional regulation, oxidative stress alleviation, and immunomodulatory effects (Wang et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(hydroxymethyl)-5-methoxy-1,2-dimethylindole-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-6-7(5-14)10-11(13(6)2)8(15)4-9(17-3)12(10)16/h4,14H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNGGVGRGMBLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439293 | |
| Record name | 3-hydroxymethyl-5-methoxy-1,2-dimethylindole-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione | |
CAS RN |
161518-24-7 | |
| Record name | 3-hydroxymethyl-5-methoxy-1,2-dimethylindole-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



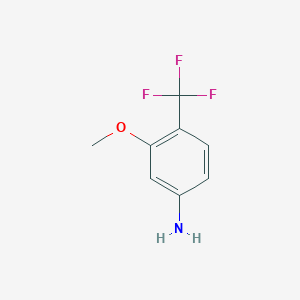
![2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone](/img/structure/B173741.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester](/img/structure/B173748.png)
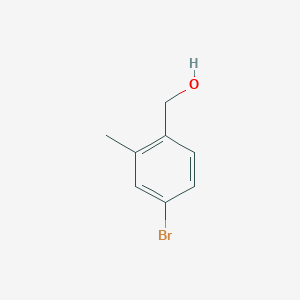
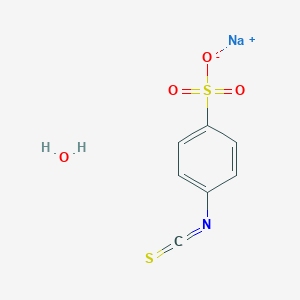
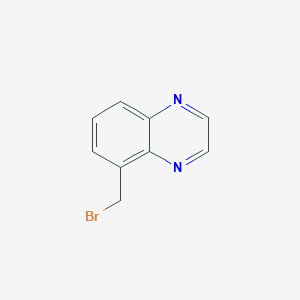
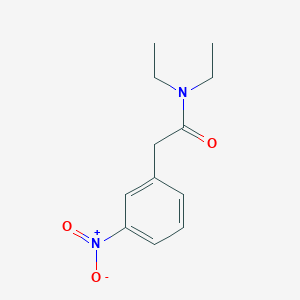
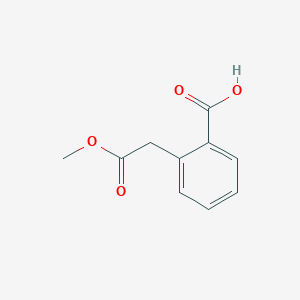
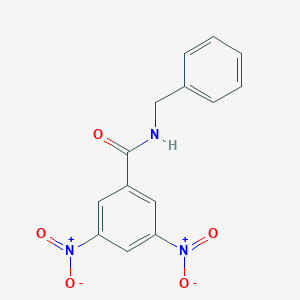
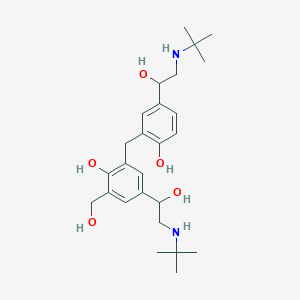
![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)
